molecular formula C11H22N2O4S B152944 tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate CAS No. 287953-38-2

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Cat. No. B152944
M. Wt: 278.37 g/mol
InChI Key: BVSNHVUSSUREGZ-UHFFFAOYSA-N
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Patent
US08865744B1

Procedure details

6.30 g (22.63 mmol) of (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester are dissolved in DCM (74 mL) and 17.4 mL (226 mmol) TFA are added. The reaction is stirred at RT for 16 h. The solvent is removed under reduced pressure. The crude product is diluted with diethylether at 40° C., the precipitate is filtered, washed with water and dried. The product is dissolved in MeOH, polymer supported hydrogencarbonate (PL-HCO3 MP Resin, Agilent Technologies) is added and the suspension is stirred for a few minutes. The resin is filtered and the solvent is removed under reduced pressure to afford 4.00 g of 1-methanesulfonyl-piperidin-4-ylamine. Yield: 99%; ESI-MS: 179 [M+H]+; HPLC (Rt): 0.26 min (method E)
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
Quantity
74 mL
Type
solvent
Reaction Step One
Name
Quantity
17.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([S:14]([CH3:17])(=[O:16])=[O:15])[CH2:10][CH2:9]1)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:17][S:14]([N:11]1[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]1)(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)S(=O)(=O)C)=O
Name
Quantity
74 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
17.4 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
The crude product is diluted with diethylether at 40° C.
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The product is dissolved in MeOH
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the suspension is stirred for a few minutes
FILTRATION
Type
FILTRATION
Details
The resin is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CS(=O)(=O)N1CCC(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.